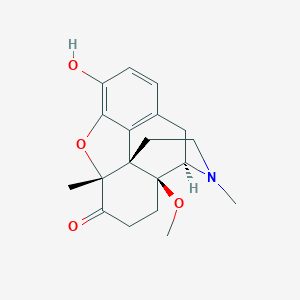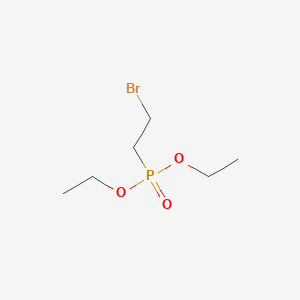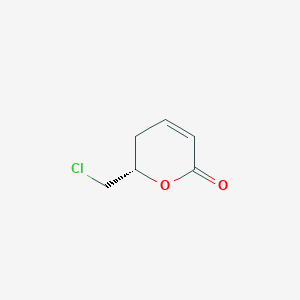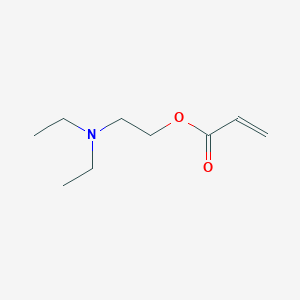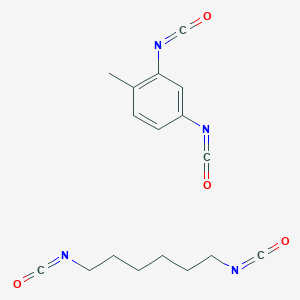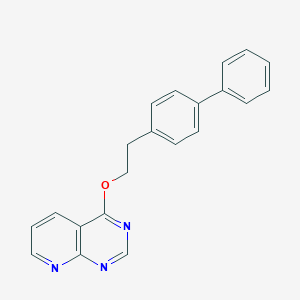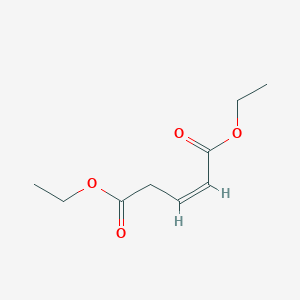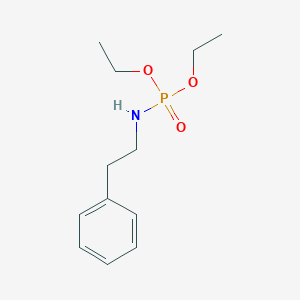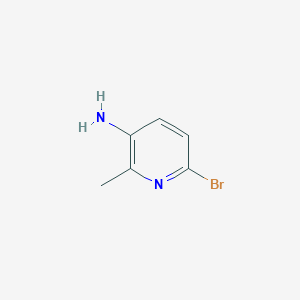
6-Bromo-2-methylpyridin-3-amine
Vue d'ensemble
Description
6-Bromo-2-methylpyridin-3-amine is a chemical compound that is part of the pyridine family, which is a class of compounds known for their aromatic six-membered ring structure with one nitrogen atom. The specific structure of 6-Bromo-2-methylpyridin-3-amine includes a bromine atom at the sixth position, a methyl group at the second position, and an amine group at the third position of the pyridine ring.
Synthesis Analysis
The synthesis of related pyridine derivatives often involves multistep chemical reactions. For instance, 2-Bromo-6-isocyanopyridine has been identified as a versatile reagent for multicomponent chemistry due to its stability and synthetic efficiency, which could be relevant for the synthesis of 6-Bromo-2-methylpyridin-3-amine . Additionally, the synthesis of 2-Amino-6-bromopyridine, a closely related compound, has been achieved through a sequence of diazotization, bromation, oxidation, chlorination, amination, and Hofmann degradation, which may offer insights into potential synthetic routes for 6-Bromo-2-methylpyridin-3-amine .
Molecular Structure Analysis
The molecular structure of pyridine derivatives is characterized by their aromatic ring and substituents. The presence of a bromine atom in the structure can significantly influence the reactivity and interaction of the molecule with other chemical entities. For example, the crystal structure of a complex involving a bromopyridine derivative revealed long ligand-to-metal distances, indicating the influence of the bromine substituent on the molecular geometry .
Chemical Reactions Analysis
Pyridine derivatives can undergo various chemical reactions, including aminations, substitutions, and ring transformations. The reactivity of the bromine atom in the pyridine ring can lead to substitutions producing amino derivatives or cine-substitutions resulting in different pyridine isomers . Moreover, the presence of an amine group can facilitate the formation of ligands for specific protein domains, as seen in the case of 3-amino-2-methylpyridine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-Bromo-2-methylpyridin-3-amine would be influenced by its functional groups. The bromine atom would contribute to the compound's density and boiling point, while the amine group could affect its solubility and basicity. Electrocatalytic carboxylation studies of related compounds, such as 2-amino-5-bromopyridine, have shown that these reactions can be carried out under mild conditions, avoiding the use of volatile and toxic solvents, which may also be applicable to 6-Bromo-2-methylpyridin-3-amine .
Applications De Recherche Scientifique
Application 1: Synthesis of Novel Pyridine-Based Derivatives
- Summary of the Application: The compound is used in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions. These derivatives have potential applications as chiral dopants for liquid crystals .
- Methods of Application or Experimental Procedures: The Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids is catalyzed by palladium to produce these novel pyridine derivatives .
- Results or Outcomes: The reaction produced a series of novel pyridine derivatives in moderate to good yield. Density functional theory (DFT) studies were carried out for these derivatives, describing possible reaction pathways .
Application 2: Factor D Inhibitors
- Summary of the Application: 6-Bromo-3-methylpyridin-2-amine can be used as factor D inhibitors for the treatment of immune and inflammatory disorders .
Application 3: Raw Material in Organic Synthesis
- Summary of the Application: It is an important raw material and intermediate used in organic synthesis .
Application 4: Biological Activities
- Summary of the Application: The compound is used in the investigation of its biological activities. In particular, the compound 4b exhibited the highest percentage lysis value (41.32%) against clot formation in human blood among all newly synthesized compounds .
- Results or Outcomes: The compound 4b exhibited the highest percentage lysis value (41.32%) against clot formation in human blood among all newly synthesized compounds .
Application 5: Antibacterial Activities
- Summary of the Application: The compound is used in the investigation of its antibacterial activities. In particular, the compound 4f was found to be the most potent against Escherichia coli with an inhibition value of 91.95% .
- Results or Outcomes: The compound 4f was found to be the most potent against Escherichia coli with an inhibition value of 91.95% .
Safety And Hazards
Orientations Futures
The future directions of 6-Bromo-2-methylpyridin-3-amine research could involve the development of an improved, scalable second-generation route furnishing 1 in only 3 steps from the readily available and inexpensive starting material 2,6-dichloro-4-methylnicotinic acid via a deoxofluorination, a chlorine-to-bromine halogen exchange, and a regioselective S N Ar amination .
Propriétés
IUPAC Name |
6-bromo-2-methylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c1-4-5(8)2-3-6(7)9-4/h2-3H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBTQJSZELCWGCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80560031 | |
| Record name | 6-Bromo-2-methylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80560031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-methylpyridin-3-amine | |
CAS RN |
126325-47-1 | |
| Record name | 6-Bromo-2-methyl-3-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126325-47-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-2-methylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80560031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-6-bromo-2-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



